N-[(4-bromophenyl)carbamothioyl]-2,2-dimethylpropanamide
Description
Structure and Key Features
N-[(4-Bromophenyl)carbamothioyl]-2,2-dimethylpropanamide is a thiourea derivative characterized by:
- A 4-bromophenyl group attached to a carbamothioyl moiety (-NH-C(=S)-NH-).
- A 2,2-dimethylpropanamide group (pivalamide) linked to the thiourea nitrogen. This combination confers unique electronic and steric properties.
Coupling reactions between isothiocyanates and amines (e.g., 4-bromoaniline reacting with pivaloyl-substituted isothiocyanate).
Purification via column chromatography or recrystallization, as seen in related compounds like N-(5-bromopyridin-2-yl)-2,2-dimethylpropanamide (70% yield, HPLC purity >95%) .
Properties
IUPAC Name |
N-[(4-bromophenyl)carbamothioyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2OS/c1-12(2,3)10(16)15-11(17)14-9-6-4-8(13)5-7-9/h4-7H,1-3H3,(H2,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLWLXCNSJWBLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC(=S)NC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromophenyl)carbamothioyl]-2,2-dimethylpropanamide typically involves the reaction of 4-bromoaniline with thiosemicarbazide under specific conditions. The reaction is carried out in an organic solvent such as ethanol, and the mixture is heated to facilitate the formation of the desired product . The reaction can be represented as follows:
4-bromoaniline+thiosemicarbazide→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromophenyl)carbamothioyl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
N-[(4-bromophenyl)carbamothioyl]-2,2-dimethylpropanamide serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various substitution reactions, facilitating the development of new compounds with tailored properties .
Biology
Research has indicated that this compound exhibits notable biological activities:
- Antimicrobial Activity: Preliminary studies suggest that this compound has antimicrobial properties against certain pathogens. It may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .
- Anticancer Properties: Investigations into its anticancer potential reveal that it may induce apoptosis in cancer cells through modulation of signaling pathways involved in cell proliferation and survival. In vitro experiments have shown that treatment with this compound can significantly reduce cell viability in human cancer cell lines .
Medicine
The compound is being explored for its potential use in drug development, particularly for cancer therapy. Its ability to modulate enzyme activities related to cell survival makes it a candidate for further investigation in chemotherapeutic applications .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Modulation of succinate dehydrogenase |
| Study Focus | Methodology | Findings |
|---|---|---|
| Antimicrobial Study | Tested against various bacterial strains | MIC determined at 50 µg/mL for Staphylococcus aureus |
| Cancer Cell Line Investigation | In vitro experiments on human cancer cell lines | Dose-dependent reduction in cell viability observed |
| Mechanistic Insights | Flow cytometry analysis | Increased early apoptotic cells at concentrations above 25 µM |
Mechanism of Action
The mechanism by which N-[(4-bromophenyl)carbamothioyl]-2,2-dimethylpropanamide exerts its effects involves interactions with specific molecular targets. The bromophenyl group can interact with various enzymes or receptors, while the thioamide group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
| Compound Name | Core Structure | Key Substituents | Functional Groups |
|---|---|---|---|
| N-[(4-Bromophenyl)carbamothioyl]-2,2-dimethylpropanamide | Thiourea-pivalamide | 4-Bromophenyl, pivalamide | C=S, C=O, Br, NH |
| 4-Bromo-N-(dimethylcarbamothioyl)benzamide | Benzamide-thiourea | 4-Bromophenyl, dimethylcarbamothioyl | C=S, C=O, Br, N(CH₃)₂ |
| N-(5-Bromopyridin-2-yl)-2,2-dimethylpropanamide | Pyridine-pivalamide | 5-Bromopyridinyl, pivalamide | C=O, Br, NH |
| N-(4-Iodo-3-pyridyl)-2,2-dimethylpropanamide | Pyridine-pivalamide | 4-Iodo-3-pyridinyl, pivalamide | C=O, I, NH |
| cis-bis(4-bromo-N-(dimethylcarbamothioyl)benzamide)nickel(II) | Metal complex | Bromophenyl, dimethylcarbamothioyl | C=S, C=O, Br, Ni coordination |
Key Comparisons
2,2-Dimethylpropanamide (pivalamide) introduces steric hindrance, reducing metabolic degradation compared to smaller amides (e.g., N,N-diethylcarbamothioyl derivatives) .
Spectroscopic Properties
- FT-IR : The target compound exhibits C=S (1050–1250 cm⁻¹) and C=O (1650–1750 cm⁻¹) stretches, similar to other benzoylthioureas .
- ¹H NMR : The pivalamide’s tert-butyl group shows a singlet at δ 1.26 ppm (9H), as seen in N-(5-bromopyridin-2-yl)-2,2-dimethylpropanamide .
Antitumor Activity: Pyrrolo[2,3-d]pyrimidines with pivalamide groups (e.g., Compound 20a) show >90% inhibition in tumor models, highlighting the role of bulky amides in enhancing cytotoxicity .
Synthetic Yields and Purity
- The target compound’s synthesis is likely comparable to N-(4-iodo-3-pyridyl)-2,2-dimethylpropanamide (70% yield, 95.9% purity via HPLC) .
- In contrast, metal complexes like bis(4-bromo-N-(dimethylcarbamothioyl)benzamide)nickel(II) require additional purification steps due to coordination complexity .
Biological Activity
N-[(4-bromophenyl)carbamothioyl]-2,2-dimethylpropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C11H14BrNOS
- Molecular Weight : 284.20 g/mol
- CAS Number : 24109-06-6
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromobenzenamine with 2,2-dimethylpropanoyl chloride in the presence of a thiourea derivative. The reaction conditions usually require a solvent such as dichloromethane and can be performed under inert atmosphere to prevent oxidation.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound exhibits:
- Antimicrobial Activity : In vitro studies have shown that this compound possesses significant antimicrobial properties against several bacterial strains, including Gram-positive and Gram-negative bacteria.
- Enzyme Inhibition : It has been reported to inhibit specific enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. This inhibition can lead to potential therapeutic effects in neurodegenerative diseases.
Case Studies and Research Findings
- Antimicrobial Studies :
- Neuroprotective Effects :
- Toxicological Assessment :
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
